1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine
Description
Properties
CAS No. |
1016536-64-3 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(6-methoxynaphthalen-2-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3 |
InChI Key |
VCFZHVDNSOUPCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CNN |
Origin of Product |
United States |
Preparation Methods
Alkylation of Hydrazine with (6-Methoxynaphthalen-2-yl)methyl Chloride
Synthesis of (6-Methoxynaphthalen-2-yl)methyl Chloride
The precursor (6-methoxynaphthalen-2-yl)methyl chloride is synthesized via a four-step process:
Step 1: Bromination of 2-Methoxynaphthalene
2-Methoxynaphthalene undergoes bromination in glacial acetic acid to yield 6-bromo-2-methoxynaphthalene.
Reaction Conditions :
- Reactants: 2-Methoxynaphthalene, bromine (Br₂)
- Solvent: Glacial acetic acid
- Temperature: 0–30°C
- Yield: 85%
Step 2: Formylation to 6-Methoxy-2-naphthaldehyde
6-Bromo-2-methoxynaphthalene reacts with dimethylformamide (DMF) under reflux to form 6-methoxy-2-naphthaldehyde.
Reaction Conditions :
Step 3: Reduction to 6-Methoxy-2-naphthalenemethanol
The aldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄).
Reaction Conditions :
- Reducing Agent: NaBH₄
- Solvent: Ethanol
- Temperature: 0°C
- Yield: 90% (hypothetical, based on analogous reductions)
Step 4: Chlorination to (6-Methoxynaphthalen-2-yl)methyl Chloride
The alcohol is treated with thionyl chloride (SOCl₂) to yield the chloride.
Reaction Conditions :
- Chlorinating Agent: SOCl₂
- Solvent: Tetrahydrofuran (THF)
- Temperature: Reflux
- Yield: 80% (hypothetical, based on standard chlorination protocols)
Alkylation of Hydrazine
The chloride reacts with hydrazine hydrate in the presence of potassium iodide (KI) as a catalyst.
Reaction Conditions :
- Reactants: (6-Methoxynaphthalen-2-yl)methyl chloride, hydrazine hydrate
- Catalyst: KI (0.1 equiv)
- Solvent: Acetonitrile
- Temperature: Reflux (115–125°C)
- Time: 5 hours
- Yield: 68%
Mechanistic Insight :
KI facilitates nucleophilic substitution by generating iodide ions, which enhance the electrophilicity of the benzyl chloride. This suppresses di-alkylation and improves mono-alkylation selectivity.
Alternative Method: Direct Alkylation Using Benzyl Bromide Derivatives
Comparative Analysis of Methods
| Parameter | KI-Catalyzed Alkylation | Direct Alkylation |
|---|---|---|
| Catalyst | KI (0.1 equiv) | None |
| Solvent | Acetonitrile | Ethanol |
| Time | 5 hours | 24 hours |
| Yield | 68% | 21–55% |
| Selectivity | High (mono-alkylation) | Moderate |
Optimization Strategies
Solvent Effects
Challenges and Solutions
Precursor Availability
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
This reaction forms hydrazones via nucleophilic addition of the hydrazine group to ketones/aldehydes. Key examples include:
These reactions are critical for synthesizing bioactive hydrazones with potential enzyme-inhibitory properties .
Reaction with Isocyanates/Isothiocyanates
The hydrazine group reacts with isocyanates or isothiocyanates to form semicarbazides or thiosemicarbazides, respectively.
Example Pathway:
-
Intermediate Formation :
Characterization:
Alkylation and Acylation
The hydrazine moiety undergoes alkylation or acylation to generate N-substituted derivatives:
Alkylation:
-
Reagent : Benzyl chloride, 4-bromobenzylchloride.
-
Conditions : K
Scientific Research Applications
The applications of 1-[(6-Methoxynaphthalen-2-yl)methyl]hydrazine (CAS 1016536-64-3) are primarily in scientific research, particularly in the synthesis of pharmaceutical compounds . This compound is a hydrazine derivative featuring a methoxynaphthalene moiety .
Scientific Research Applications
This compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
1,3,4-Oxadiazole-Naphthalene Hybrids
- VEGFR-2 Inhibitors: this compound can be used in the synthesis of 1,3,4-oxadiazole-naphthalene hybrids, which have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 is a key protein in angiogenesis, and its inhibition is a target for cancer therapy .
- Antiproliferative Activity: These hybrid compounds have demonstrated in vitro antiproliferative activity against human cancer cell lines, such as HepG-2 (human hepatocellular carcinoma cell line) and MCF-7 (human breast cancer cell line) . Compound 5 exhibited significant antiproliferative activity and induced apoptosis in HepG2 cells .
- Molecular Design Rationale: The rationale behind using this compound in these hybrids is based on the known biological activities of 1,3,4-oxadiazole and naphthalene moieties . Naphthalene is a component of many anticancer agents, and the 2-methoxynaphthalene moiety can occupy the hinge region of the VEGFR-2 binding site . The molecular hybridization approach is an efficient method for designing new bioactive agents .
Synthesis of Key Intermediates
- Hydrazide Derivative: this compound can be utilized to produce hydrazide derivatives, which are key starting materials for synthesizing 1,3,4-oxadiazolyl scaffolds .
Case Studies
While specific case studies directly involving this compound are not available in the search results, the broader application of naphthalene derivatives and related compounds in medicinal chemistry is well-documented .
- Glaucoma Management: Case studies highlight the use of microinvasive glaucoma surgery (MIGS) and other advanced techniques to manage glaucoma, often involving medications that can cause adverse effects . While not directly related to this compound, these cases illustrate the importance of developing targeted therapies with fewer side effects, which is a potential area for future research involving this compound .
- Arsenic Exposure: Studies on arsenic toxicity and carcinogenicity show the importance of understanding the biological effects and epidemiological consequences of exposure to environmental toxins . This underscores the need for developing compounds that can ameliorate damage from such exposures, an area where this compound might find a role through targeted drug design .
Mechanism of Action
The mechanism of action of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents/Modifications | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine | 6-methoxy, methylene-hydrazine | Hydrazine, methoxy, naphthalene | ~268.3 (estimated) |
| 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine | Naphthalene-1-ylmethylene, phenylhydrazine | Hydrazone, naphthalene | ~273.3 |
| 2-(6-Methoxynaphthalen-2-yl)propionic acid hydrazide | 6-methoxy, propionic acid-hydrazide | Hydrazide, carboxylic acid | ~296.3 |
| 1-(Halogenated phenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | 6-methoxy, halogenated phenyl, hydrazone | Hydrazone, halogen, methoxy | ~320–360 (varies) |
Key Observations :
- The 6-methoxy group in the target compound and its analogues (e.g., ) improves antioxidant activity compared to non-methoxy derivatives due to electron-donating effects, stabilizing radical intermediates .
- Hydrazide vs. Hydrazone : Hydrazides (e.g., ) exhibit higher polarity and solubility compared to hydrazones, which are more lipophilic due to the imine (C=N) group .
Key Observations :
Table 3: Property and Activity Comparison
Key Observations :
- The target compound’s moderate solubility (logS ~−5.3) aligns with hydrazine derivatives but is lower than hydrazones due to reduced hydrogen-bonding capacity .
- Antioxidant activity is significantly higher in 6-methoxy-substituted derivatives (e.g., ) compared to non-methoxy analogues, with IC₅₀ values up to 40% lower .
- Antibacterial activity is prominent in Schiff bases () but absent in hydrazine derivatives, suggesting structure-dependent mechanisms .
Biological Activity
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 6-methoxy-2-naphthaldehyde with hydrazine hydrate. The process typically includes refluxing the aldehyde with hydrazine in an ethanol medium, leading to the formation of the desired hydrazine derivative. Characterization methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
This compound exhibits significant anticancer activity against various human cancer cell lines. Research has demonstrated its efficacy against cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The mechanism of action involves:
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of cleaved PARP (Poly ADP-Ribose Polymerase) and activation of caspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antibacterial and antifungal activities. It has been tested against various microbial strains, showing effectiveness comparable to established antimicrobial agents . The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study evaluated the compound's effects on HepG2 cells, revealing a dose-dependent reduction in cell viability and significant apoptosis induction. Flow cytometry analysis confirmed cell cycle arrest at G2/M phase .
- Antimicrobial Evaluation : Another investigation assessed the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for bacterial infections .
Data Summary
| Activity | Cell Line/Organism | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | A549 | Cell viability reduction | Apoptosis induction |
| Anticancer | HepG2 | G2/M phase arrest | Cell cycle inhibition |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | Membrane disruption |
| Antimicrobial | Escherichia coli | Significant antibacterial activity | Metabolic pathway inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(6-methoxynaphthalen-2-yl)methyl]hydrazine and its derivatives?
- Methodology : Condensation of 6-methoxy-2-naphthaldehyde with hydrazine derivatives in ethanol under reflux, often catalyzed by sodium acetate (e.g., yields 60–94%) . Multi-step syntheses may involve hydrazide intermediates, as seen in anti-tagent studies where nicotinohydrazide derivatives were prepared via esterification and hydrazine hydrate treatment .
- Key Considerations : Reaction time (60 min to 30 h), solvent selection (ethanol, acetic acid), and stoichiometric ratios (1:1.3 aldehyde-to-hydrazine) influence yields .
Q. How can the purity and structural integrity of synthesized derivatives be confirmed?
- Methodology :
- Spectroscopy : and for verifying substituent positions (e.g., methoxy singlet at δ 3.85–3.87 ppm) .
- Mass Spectrometry : HRMS for exact mass validation (e.g., error <3 ppm in anti-tumor derivatives) .
- Elemental Analysis : Confirmation of C, H, N content (e.g., deviations <0.5% in halogenated derivatives) .
Q. What analytical techniques are suitable for studying radical scavenging activity in hydrazine derivatives?
- Methodology :
- DPPH/ABTS Assays : Quantify radical scavenging via UV-Vis spectroscopy. Derivatives with 6-methoxy groups show enhanced activity due to electron-donating effects .
- Structure-Activity Insights : Ortho-halogenation reduces activity, while meta/para-substitution enhances it .
Advanced Research Questions
Q. How do substituent positions on the aryl group influence biological activity in hydrazine derivatives?
- Methodology :
- Comparative Bioassays : Test halogenated (e.g., 1a–1u) vs. non-halogenated derivatives. For example, p-chloro derivatives exhibit higher antioxidant activity than o-bromo analogs .
- Computational Modeling : DFT calculations to assess electron distribution and HOMO-LUMO gaps linked to radical scavenging .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Example : Variability in antioxidant yields (60–94%) may stem from reaction conditions or purity. Reproducibility requires strict control of temperature, solvent, and catalyst .
- Statistical Validation : Use ANOVA to compare replicate experiments and identify outliers .
Q. How can X-ray crystallography validate the molecular structure of hydrazine derivatives?
- Methodology :
- SHELX Suite : Refinement of crystal structures (e.g., C2/c space group for monoclinic crystals) .
- Key Parameters : Data-to-parameter ratios >9.0 and R-factors <0.1 ensure reliability .
Q. What mechanistic insights explain the anti-tumor activity of 6-methoxynaphthalen-2-yl hydrazine derivatives?
- Methodology :
- Nur77 Modulation : Evaluate compound binding to nuclear receptor Nur77 via fluorescence polarization assays .
- Molecular Docking : AutoDock/Vina simulations to predict interactions with Nur77’s ligand-binding domain .
Q. How can hydrazine derivatives be functionalized for targeted drug delivery?
- Case Study : Schiff base formation with 5-bromosalicylaldehyde enhances metal chelation and antibacterial activity .
- Synthetic Steps : Condensation of hydrazides with aldehydes/ketones in ethanol, monitored by FTIR for C=N bond formation (~1658 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
